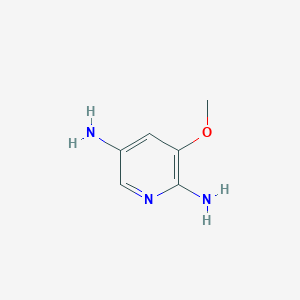
3-Methoxypyridine-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxypyridine-2,5-diamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring with methoxy and diamine groups attached at the 3rd and 2nd, 5th positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyridine-2,5-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloropyridine with methanol to introduce the methoxy group. The diamine groups can be introduced through subsequent reactions involving amination.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.
化学反应分析
Types of Reactions
3-Methoxypyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like peroxodisulphate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methoxy and diamine groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Peroxodisulphate in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
科学研究应用
3-Methoxypyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Methoxypyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The methoxy and diamine groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
3-Methoxypyridine: Similar structure but lacks the diamine groups.
2,5-Diaminopyridine: Similar structure but lacks the methoxy group.
3-Chloropyridine: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
3-Methoxypyridine-2,5-diamine is unique due to the presence of both methoxy and diamine groups, which confer distinct chemical and biological properties
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
3-methoxypyridine-2,5-diamine |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,7H2,1H3,(H2,8,9) |
InChI 键 |
HBSBEOPIISHIRX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=CC(=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


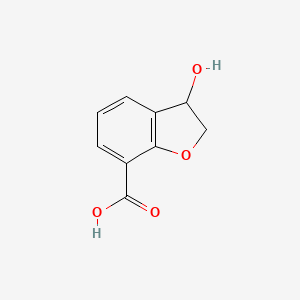
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

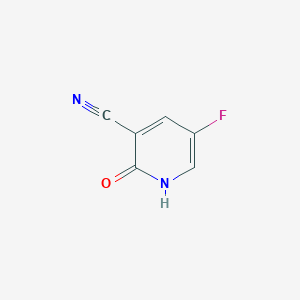
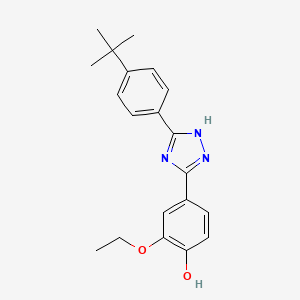
![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
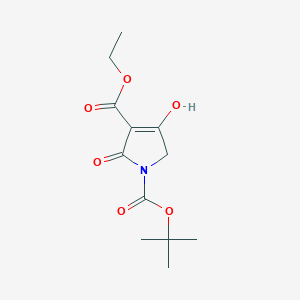
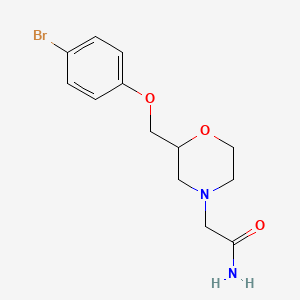
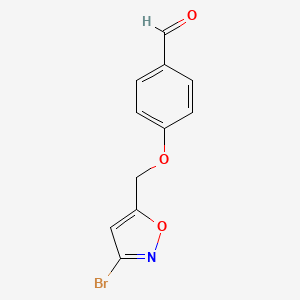
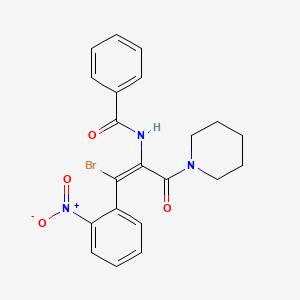

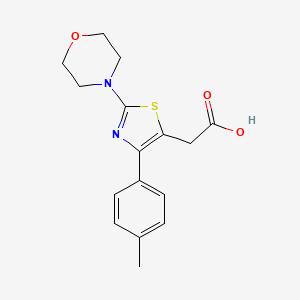

![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)
